molecular formula C19H16ClNO5S B11393836 ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

ethyl 2-{[(6-chloro-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11393836
M. Wt: 405.9 g/mol
InChI Key: UEPOYFGWGJDSDK-UHFFFAOYSA-N
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Description

ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include 6-chloro-4-oxo-4H-chromene and 4,5-dimethylthiophene-3-carboxylic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: shares structural similarities with other chromene derivatives and thiophene carboxylates.

    6-Chloro-4-oxo-4H-chromene derivatives: Known for their diverse biological activities.

    Thiophene carboxylates:

Uniqueness

The uniqueness of ETHYL 2-(6-CHLORO-4-OXO-4H-CHROMENE-2-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of chromene and thiophene moieties, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C19H16ClNO5S

Molecular Weight

405.9 g/mol

IUPAC Name

ethyl 2-[(6-chloro-4-oxochromene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H16ClNO5S/c1-4-25-19(24)16-9(2)10(3)27-18(16)21-17(23)15-8-13(22)12-7-11(20)5-6-14(12)26-15/h5-8H,4H2,1-3H3,(H,21,23)

InChI Key

UEPOYFGWGJDSDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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